molecular formula C26H29N3O4S2 B10834015 1-[6-[[(1,1-Dioxothian-4-yl)amino]methyl]-3,4-dihydronaphthalen-2-yl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyridin-2-one

1-[6-[[(1,1-Dioxothian-4-yl)amino]methyl]-3,4-dihydronaphthalen-2-yl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyridin-2-one

Cat. No.: B10834015
M. Wt: 511.7 g/mol
InChI Key: XVQJOVCBLFUQMO-UHFFFAOYSA-N
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Description

PMID25522065-Compound-24: is a kinesin-like protein 18A inhibitor being developed for a subset of cancers with chromosomally unstable tumor cells . This compound is part of a class of molecules designed to interfere with the function of kinesin motor proteins, which are essential for cell division and intracellular transport.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID25522065-Compound-24 involves the formation of an aziridine moiety, which is then bound to a monovalent organic moiety . The synthetic route typically includes the following steps:

  • Formation of the aziridine ring through a cyclization reaction.
  • Attachment of the monovalent organic moiety to the aziridine ring.
  • Purification and isolation of the final compound.

Industrial Production Methods: Industrial production of PMID25522065-Compound-24 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time management .

Chemical Reactions Analysis

Types of Reactions: PMID25522065-Compound-24 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

PMID25522065-Compound-24 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PMID25522065-Compound-24 involves the inhibition of kinesin-like protein 18A. This inhibition disrupts the function of kinesin motor proteins, which are essential for the proper segregation of chromosomes during cell division. By interfering with this process, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: PMID25522065-Compound-24 is unique due to its specific inhibition of kinesin-like protein 18A, making it particularly effective against cancers with chromosomally unstable tumor cells. Its distinct mechanism of action and molecular structure set it apart from other kinesin motor protein inhibitors .

Properties

Molecular Formula

C26H29N3O4S2

Molecular Weight

511.7 g/mol

IUPAC Name

1-[6-[[(1,1-dioxothian-4-yl)amino]methyl]-3,4-dihydronaphthalen-2-yl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyridin-2-one

InChI

InChI=1S/C26H29N3O4S2/c1-18-17-34-25(28-18)16-33-24-6-9-29(26(30)14-24)23-5-4-20-12-19(2-3-21(20)13-23)15-27-22-7-10-35(31,32)11-8-22/h2-3,6,9,12-14,17,22,27H,4-5,7-8,10-11,15-16H2,1H3

InChI Key

XVQJOVCBLFUQMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)COC2=CC(=O)N(C=C2)C3=CC4=C(CC3)C=C(C=C4)CNC5CCS(=O)(=O)CC5

Origin of Product

United States

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